![molecular formula C18H19Cl2N3 B5667575 4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine](/img/structure/B5667575.png)
4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine
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Overview
Description
The compound "4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine" belongs to a class of chemicals known for their potential in various pharmacological and chemical applications. Although specific studies directly addressing this compound are limited, research on similar piperazine derivatives provides insight into their synthesis, structure, and properties.
Synthesis Analysis
Piperazine derivatives are synthesized through various chemical reactions, including nucleophilic substitution and condensation processes. For example, novel piperidine derivatives have been synthesized for anti-acetylcholinesterase activity, showcasing the versatility in modifying piperazine structures for targeted biological activities (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including potential variations like "4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine", often involves complex arrangements influencing their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures, revealing details like bond lengths, angles, and conformational states (Xu et al., 2012).
Chemical Reactions and Properties
Piperazine compounds engage in a variety of chemical reactions, including those with antimicrobial and anticancer activities. Their reactivity can be tailored by modifying functional groups, leading to compounds with specific biological functions (Mallesha & Mohana, 2011).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties are influenced by the molecular structure and can be studied through various analytical techniques to optimize the compound's utility in research and development.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity with other chemical species, are central to understanding their pharmacological potential and stability. The introduction of different substituents on the piperazine ring can significantly alter these properties, affecting the compound's overall utility.
References:
properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,6-dichlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-7-4-8-18(20)16(17)13-21-23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOCHRTUARLXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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